molecular formula C6H4BrN3S B1374496 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole CAS No. 1183201-85-5

2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No. B1374496
M. Wt: 230.09 g/mol
InChI Key: QNSYQSPKBSGFIM-UHFFFAOYSA-N
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Description

“2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the empirical formula C5H7BrN2O and a molecular weight of 191.03 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally similar to “2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole”, often involves multicomponent reactions, utilizing bases and supporting electrolytes in green mediums. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed transformation using the electrogenerated anion of ethanol in the presence of sodium bromide.


Molecular Structure Analysis

The molecular structure of compounds closely related to “2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole” has been characterized through various methods, including X-ray crystallography. This provides detailed insights into the arrangement of atoms and the geometry of the molecules.

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • Thiazolyl-pyrazole-biscoumarin Synthesis : Novel compounds, including those related to 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole, were synthesized and evaluated for antibacterial and antioxidant activities. These compounds showed significant biological capacity compared to references (Mahmoodi & Ghodsi, 2017).

Antidiabetic Activity

  • Antidiabetic Activity of Novel Thiazoles : A study synthesized novel substituted pyrazoles containing indole and thiazole motifs, evaluating their antihyperglycemic activity. One specific compound showed significant antidiabetic activity in comparison to the standard drug (Sravanthi et al., 2017).

Fungicidal and Antiviral Activities

  • Synthesis and Biological Activity : A compound closely related to 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole was synthesized, showing good fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).

Antimicrobial Studies

  • Novel 2,4-Disubstituted Thiazoles : Synthesized derivatives containing substituted pyrazole moiety were screened for antibacterial activities against various microorganisms, showing significant activity (Vijesh et al., 2010).

Anti-proliferative Activities

  • Thiazolyl Pyrazoline Derivatives : These derivatives were linked to benzo[1,3]dioxole moiety and evaluated for their antimicrobial and anti-proliferative activities. Certain compounds showed promising results against HCT-116 cancer cells (Mansour et al., 2020).

Cholinesterase Inhibitors

  • Thiazolyl-pyrazoline Derivatives as Cholinesterase Inhibitors : These compounds were synthesized and investigated for their inhibitory effects on AChE and BuChE, showing potential as anticholinesterase agents (Temel et al., 2018).

Photoinduced Tautomerization

  • Photoinduced Tautomerization in Pyrazolylpyridines : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine showed three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer (Vetokhina et al., 2012).

EP1 Receptor Antagonists

  • EP1 Receptor Antagonists : A series of 2-(1H-pyrazol-1-yl)thiazole compounds were developed as selective EP1 receptor antagonists, with one compound demonstrating good oral pharmacokinetics (Atobe et al., 2013).

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-3-9-10(4-5)6-8-1-2-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSYQSPKBSGFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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